molecular formula C10H8ClNO3 B2670979 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione CAS No. 249277-71-2

1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione

Cat. No. B2670979
CAS RN: 249277-71-2
M. Wt: 225.63
InChI Key: NBQIUMXADOQMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C10H8ClNO3 . It’s a derivative of pyrrolidine-2,5-dione, a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at the benzene ring were synthesized .


Molecular Structure Analysis

The structure of a similar compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was unambiguously assigned by means of X-ray diffraction analysis data . In the molecular structure, the fragment of HN11−C12−O13 is almost perpendicular to both pyrrolidin-2-one cycle and isoindol-1,3-dione system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . For example, a mixture of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 80% H2SO4 and propan-2-ol was stirred at 80 °C for 4 h .


Physical And Chemical Properties Analysis

The molecular weight of “1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione” is 225.63 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Antioxidant Activity

This compound has been found to have significant antioxidant activity . A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay . Some of these compounds were identified as potent antioxidants .

Potential Candidates for Multidrug-Resistant Pathogens

The 5-oxopyrrolidine derivatives, which include “1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione”, are attractive cores for the further development of potential candidates targeting multidrug-resistant Gram-positive pathogens .

Potential Candidates for Drug-Resistant Fungi

In addition to multidrug-resistant pathogens, these compounds also show promise in combating drug-resistant fungi with genetically defined resistance mechanisms .

Synthesis of Derivatives

This compound serves as a core structure for the synthesis of a variety of derivatives . These derivatives contain chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at the benzene ring .

Synthesis of Carbohydrazide Derivatives

“1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione” is also used in the synthesis of carbohydrazide derivatives bearing heterocyclic moieties .

Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)

Although not directly related to “1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione”, it’s worth noting that pyrrolidine derivatives have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Future Directions

The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, more research could be conducted to explore its potential therapeutic applications, given its antioxidant activity .

properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-6-1-2-8(13)7(5-6)12-9(14)3-4-10(12)15/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQIUMXADOQMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.